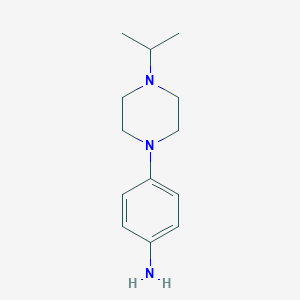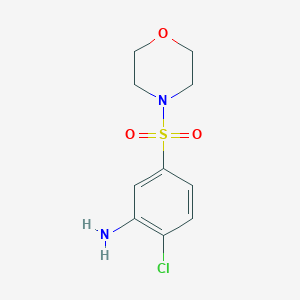![molecular formula C18H16N4O4S B181866 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide CAS No. 6145-20-6](/img/structure/B181866.png)
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide, commonly known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research. It is a potent antagonist of P2X7 receptors, which are involved in multiple physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mechanism Of Action
P2X7 receptors are ion channels that are activated by extracellular ATP. When activated, they can induce the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. P2X7 receptor antagonists block the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory mediators and promoting anti-inflammatory effects.
Biochemical And Physiological Effects
P2X7 receptor antagonists have been shown to have various biochemical and physiological effects. They can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of immune cells, such as macrophages and microglia. In addition, P2X7 receptor antagonists can promote the survival of neurons and reduce the accumulation of amyloid-β, which is a hallmark of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
P2X7 receptor antagonists have several advantages for lab experiments. They are highly selective for P2X7 receptors and have minimal off-target effects. In addition, they can be easily synthesized and purified, making them readily available for research purposes. However, P2X7 receptor antagonists also have some limitations. They can have variable pharmacokinetics and pharmacodynamics, which can affect their efficacy in different animal models. Moreover, they may have different effects in different disease models, which can complicate their therapeutic potential.
Future Directions
There are several future directions for the research of P2X7 receptor antagonists. One direction is to develop more potent and selective P2X7 receptor antagonists that can be used for therapeutic purposes. Another direction is to investigate the role of P2X7 receptors in different disease models and to identify novel targets for drug development. Moreover, the use of P2X7 receptor antagonists in combination with other drugs may have synergistic effects and improve their therapeutic potential. Finally, the development of imaging agents that can selectively target P2X7 receptors may facilitate the diagnosis and monitoring of diseases that involve P2X7 receptors.
Conclusion
In conclusion, P2X7 receptor antagonists have emerged as a promising class of drugs for the treatment of various diseases. They have been extensively studied in scientific research and have shown anti-inflammatory, analgesic, and neuroprotective effects in various animal models of diseases. The synthesis of P2X7 receptor antagonists involves several steps, including the Buchwald-Hartwig coupling reaction. P2X7 receptor antagonists block the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory mediators and promoting anti-inflammatory effects. P2X7 receptor antagonists have several advantages for lab experiments, but also have some limitations. There are several future directions for the research of P2X7 receptor antagonists, including the development of more potent and selective drugs, the investigation of novel targets, and the use of combination therapy.
Synthesis Methods
The synthesis of P2X7 receptor antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the most commonly used methods for the synthesis of P2X7 receptor antagonists is the Buchwald-Hartwig coupling reaction. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
P2X7 receptor antagonists have been extensively studied in scientific research due to their potential therapeutic applications. They have been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of diseases, including arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonists have been studied for their potential use in cancer therapy, as they can inhibit the growth and metastasis of cancer cells.
properties
CAS RN |
6145-20-6 |
|---|---|
Product Name |
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Molecular Formula |
C18H16N4O4S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16N4O4S/c1-26-15-7-3-13(4-8-15)17(23)21-14-5-9-16(10-6-14)27(24,25)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |
InChI Key |
WIXHFNOISZHPQM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



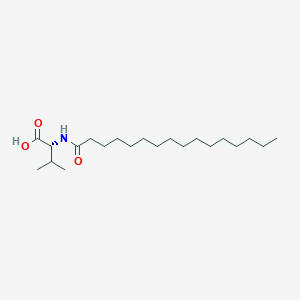
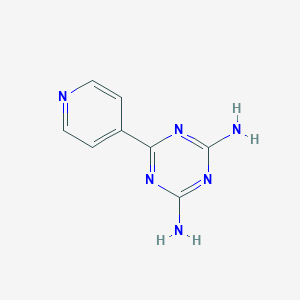
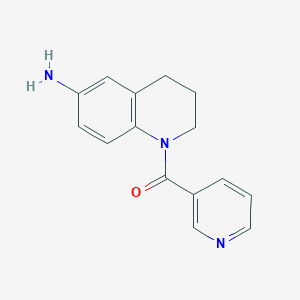
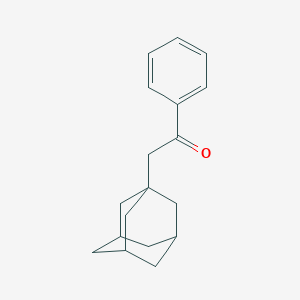
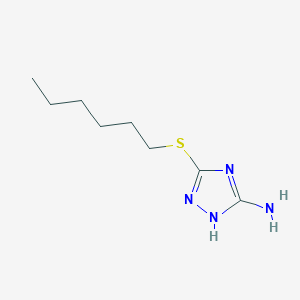
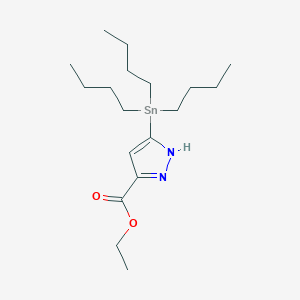
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)
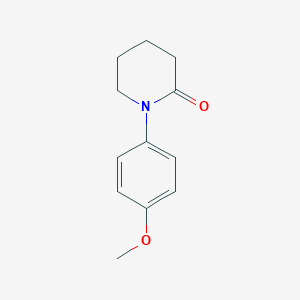
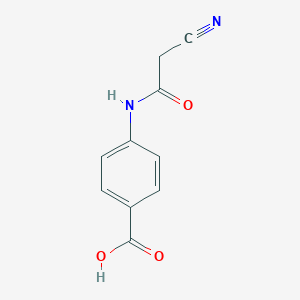
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)
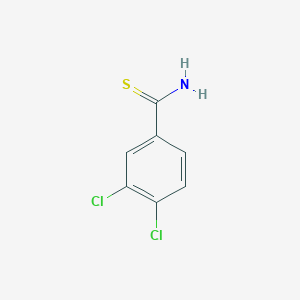
![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
